2-Hydroxy-6-iodobenzoic acid
CAS No.: 89677-81-6
Cat. No.: VC7925840
Molecular Formula: C7H5IO3
Molecular Weight: 264.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89677-81-6 |
|---|---|
| Molecular Formula | C7H5IO3 |
| Molecular Weight | 264.02 g/mol |
| IUPAC Name | 2-hydroxy-6-iodobenzoic acid |
| Standard InChI | InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) |
| Standard InChI Key | KQINMSGNJAAGCQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)I)C(=O)O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)I)C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Hydroxy-6-iodobenzoic acid belongs to the iodobenzoic acid family, characterized by an iodine atom at position 6 and a hydroxyl group at position 2. The compound’s planar aromatic structure facilitates electronic interactions, such as resonance stabilization between the hydroxyl and carboxylic acid groups. The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-hydroxy-6-iodobenzoic acid | |
| Molecular Formula | ||
| CAS Number | 89677-81-6 | |
| InChI Key | KQINMSGNJAAGCQ-UHFFFAOYSA-N | |
| Melting Point | 171–172°C |
Synthesis and Manufacturing
Sandmeyer Reaction-Based Synthesis
The most widely reported synthesis involves a Sandmeyer reaction, where anthranilic acid (2-aminobenzoic acid) is diazotized and subsequently iodinated .
Procedure Overview:
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Diazotization: Anthranilic acid is dissolved in hydrochloric acid and treated with sodium nitrite () at 0–5°C to form a diazonium salt.
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Iodination: The diazonium salt is reacted with potassium iodide (), yielding 2-iodobenzoic acid.
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Hydroxylation: Selective hydroxylation at position 2 is achieved via alkaline hydrolysis or direct substitution, though mechanistic details remain under investigation .
This method achieves a yield of 71% under optimized conditions, with crystallization from ethanol/water mixtures providing high-purity product .
Table 2: Synthesis Conditions and Outcomes
| Parameter | Detail |
|---|---|
| Starting Material | Anthranilic acid |
| Reagents | , , HCl |
| Temperature | 0–5°C (diazotization) |
| Yield | 71% |
| Purification | Ethanol/water recrystallization |
Physical and Chemical Properties
Thermal Stability and Solubility
The compound exhibits a melting point of 171–172°C, indicative of moderate thermal stability . It is sparingly soluble in water but dissolves readily in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). The iodine atom’s polarizability enhances solubility in halogenated solvents such as dichloromethane .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 3200–3500 cm (O-H stretch) .
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NMR Spectroscopy:
Reactivity and Functional Group Transformations
Electrophilic Substitution
The hydroxyl group directs electrophilic attacks to the para position (C-4), while the iodine atom’s steric effects moderate reactivity. Nitration and sulfonation proceed selectively at C-4, enabling precise functionalization .
Coupling Reactions
The iodine atom participates in Ullmann and Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl structures. For example, reaction with phenylboronic acid in the presence of a palladium catalyst yields 2-hydroxy-6-biphenylcarboxylic acid .
Equation 1:
Future Research Directions
Biological Screening
Further exploration of its antimicrobial and anticancer potential is warranted, particularly against multidrug-resistant pathogens and solid tumors .
Advanced Materials
Investigating its role in coordination polymers and metal-organic frameworks (MOFs) could unlock applications in gas storage and catalysis .
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